molecular formula C7H10 B14589511 Cyclobutane, 1-propenylidene- CAS No. 61422-84-2

Cyclobutane, 1-propenylidene-

Cat. No.: B14589511
CAS No.: 61422-84-2
M. Wt: 94.15 g/mol
InChI Key: YQHGGJVVSMJUMW-UHFFFAOYSA-N
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Description

Cyclobutane, 1-propenylidene- is an organic compound belonging to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure Cyclobutane, 1-propenylidene- is characterized by a four-membered ring with a propenylidene substituent

Chemical Reactions Analysis

Types of Reactions

Cyclobutane, 1-propenylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutanone derivatives.

    Reduction: Reduction reactions can convert cyclobutanone derivatives back to cyclobutane.

    Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorine (Cl₂) are often employed.

Major Products Formed

The major products formed from these reactions include cyclobutanone derivatives, halogenated cyclobutanes, and various substituted cyclobutanes.

Mechanism of Action

The mechanism of action of cyclobutane, 1-propenylidene- involves its ability to undergo ring-opening reactions, releasing strain energy and forming reactive intermediates . These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Cyclobutane, 1-propenylidene- can be compared with other cycloalkanes such as cyclopropane, cyclopentane, and cyclohexane . Unlike cyclopropane, which has a three-membered ring, cyclobutane has a four-membered ring, resulting in different strain and reactivity properties. Cyclopentane and cyclohexane have larger rings, leading to lower ring strain and different chemical behaviors. The unique structure of cyclobutane, 1-propenylidene- makes it a valuable compound for specific applications where its reactivity and strain energy can be leveraged.

Similar Compounds

    Cyclopropane: A three-membered ring cycloalkane with high ring strain.

    Cyclopentane: A five-membered ring cycloalkane with lower ring strain.

    Cyclohexane: A six-membered ring cycloalkane with minimal ring strain.

Properties

CAS No.

61422-84-2

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

prop-2-enylidenecyclobutane

InChI

InChI=1S/C7H10/c1-2-4-7-5-3-6-7/h2,4H,1,3,5-6H2

InChI Key

YQHGGJVVSMJUMW-UHFFFAOYSA-N

Canonical SMILES

C=CC=C1CCC1

Origin of Product

United States

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